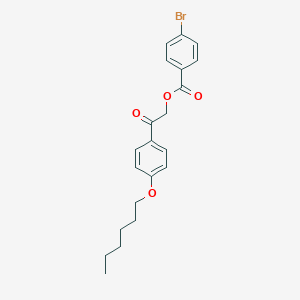
N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a yellow powder that is soluble in organic solvents and has a molecular weight of 400.2 g/mol.
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is not fully understood. However, it is believed that N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide reacts with ROS, producing a fluorescent signal that can be detected. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has also been shown to inhibit the activity of MMPs, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to have several biochemical and physiological effects. In addition to its ability to detect ROS and inhibit MMPs, N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has also been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is its selectivity for ROS. This property makes N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide a valuable tool for studying the role of ROS in various physiological and pathological processes. Another advantage of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is its ability to inhibit MMPs, which may have therapeutic implications for cancer treatment. However, one of the limitations of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research on N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide. One area of research is the development of more efficient synthesis methods to increase the yield of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide. Another area of research is the development of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide-based probes for detecting other reactive species, such as reactive nitrogen species (RNS). Additionally, further research is needed to fully understand the mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide and its potential applications in various scientific fields.
Conclusion:
In conclusion, N-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide, or N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide, is a chemical compound that has potential applications in various scientific fields. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is synthesized through a coupling reaction between 5-bromo-2-oxindole-3-carboxylic acid and 4-nitrobenzohydrazide. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to selectively react with ROS, making it a valuable tool for studying the role of ROS in various physiological and pathological processes. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has also been shown to inhibit the activity of MMPs, which may have therapeutic implications for cancer treatment. However, the low yield of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide during synthesis is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide involves the reaction between 5-bromo-2-oxindole-3-carboxylic acid and 4-nitrobenzohydrazide in the presence of a coupling agent. The resulting compound is then purified using column chromatography. The yield of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is typically between 50-60%.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been extensively studied for its potential applications in various scientific fields. One of the primary uses of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in cells. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry. This property makes N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide a valuable tool for studying the role of ROS in various physiological and pathological processes.
Another application of N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide is in the development of inhibitors for enzymes involved in cancer progression. N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. Inhibition of MMPs using N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide has been shown to reduce tumor growth and metastasis in animal models.
Propiedades
Nombre del producto |
N'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide |
|---|---|
Fórmula molecular |
C15H9BrN4O4 |
Peso molecular |
389.16 g/mol |
Nombre IUPAC |
N//'-(5-bromo-2-oxoindol-3-yl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C15H9BrN4O4/c16-9-3-6-12-11(7-9)13(15(22)17-12)18-19-14(21)8-1-4-10(5-2-8)20(23)24/h1-7H,(H,19,21)(H,17,18,22) |
Clave InChI |
KALOLKFWANFLHA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B274013.png)
![Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)

![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)(methoxyimino)acetic acid](/img/structure/B274026.png)

![2-{4-nitrophenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274030.png)


![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)

![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)
